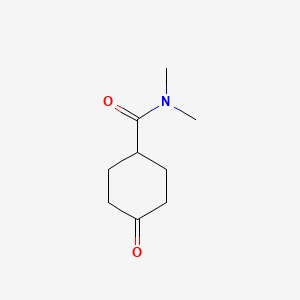

N,N-dimethyl-4-oxocyclohexane-1-carboxamide

Description

Properties

IUPAC Name |

N,N-dimethyl-4-oxocyclohexane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c1-10(2)9(12)7-3-5-8(11)6-4-7/h7H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKLKQSVCRVETKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1CCC(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1352935-39-7 | |

| Record name | N,N-dimethyl-4-oxocyclohexane-1-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-oxocyclohexane-1-carboxamide typically involves the reaction of cyclohexanone with dimethylamine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate imine, which is subsequently hydrolyzed to yield the desired carboxamide. The reaction conditions often include:

Temperature: Moderate temperatures around 50-70°C.

Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide.

Solvent: Common solvents include ethanol or methanol.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-oxocyclohexane-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ketone group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The amide group can participate in nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of N,N-dimethyl-4-oxocyclohexanecarboxylic acid.

Reduction: Formation of N,N-dimethyl-4-hydroxycyclohexanecarboxamide.

Substitution: Formation of various substituted carboxamides depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

N,N-dimethyl-4-oxocyclohexane-1-carboxamide has been explored in several key areas:

1. Organic Synthesis

- Building Block : It serves as a versatile building block in organic synthesis for creating more complex molecules .

2. Biological Research

- Biochemical Probes : The compound is investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions, aiding in understanding biological processes .

3. Medicinal Chemistry

- Therapeutic Properties : Research has indicated potential anti-inflammatory and analgesic effects, making it a candidate for drug development .

4. Antimicrobial Activity

- Efficacy Against Bacteria : Studies have shown that this compound exhibits significant antimicrobial properties against various strains of bacteria. For instance, it demonstrated inhibition zones of 15 mm against Staphylococcus aureus and 12 mm against Klebsiella pneumoniae .

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| DMOCA | Staphylococcus aureus | 15 |

| DMOCA | Klebsiella pneumonia | 12 |

| DMOCA | Bacillus cereus | 14 |

5. Antiviral Activity

- Inhibition of Viral Replication : Similar compounds have shown promise as inhibitors of viral replication, particularly against HIV integrase, indicating a potential therapeutic application in antiviral treatments .

6. Anticancer Properties

- Impact on Cancer Cells : Recent studies have explored its effects on cancer stem-like cells derived from breast cancer models, revealing that it can inhibit proliferation by modulating key signaling pathways associated with tumor growth .

Case Studies

Several case studies highlight the applications of this compound:

Antimicrobial Efficacy

- A study focused on synthesizing derivatives of this compound indicated enhanced antimicrobial activity against resistant bacterial strains, suggesting a structure-activity relationship that could inform future drug designs .

Antiviral Mechanism

- Research into docking interactions between derivatives and HIV integrase revealed that specific structural features enhance binding affinity and potency against viral replication, providing insights for optimizing therapeutic compounds .

Cancer Treatment Potential

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-oxocyclohexane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The pathways involved may include:

Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access and reducing enzyme activity.

Receptor Modulation: Interacting with cell surface receptors, altering signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Example: N-(3-(2-(((4S,5R)-5-(3,5-Bis(trifluoromethyl)phenyl)-4-methyl-2-oxooxazolidin-3-yl)methyl)-4,4-dimethylcyclohex-1-enyl)-4-methoxyphenyl)-N-methylcyclohexane-1-carboxamide (EP 2 697 207 B1)

- Structural Differences: This compound incorporates a trifluoromethylphenyl-oxazolidinone moiety and a methoxyphenyl group, enhancing its lipophilicity and steric bulk compared to the simpler dimethyl-4-oxocyclohexane carboxamide.

- In contrast, the dimethyl-4-oxo derivative lacks such extended functionalities, limiting its binding specificity but offering synthetic simplicity .

Example: N-(4-Methylphenyl)cyclohexane-1-carboxamide (CAS: 6876-59-1)

- Structural Differences : Replaces the dimethylcarboxamide and oxo groups with a single methylphenyl substituent.

- Physicochemical Properties : The absence of the oxo group reduces polarity, leading to lower water solubility (predicted logP: ~2.8 vs. ~1.5 for the dimethyl-4-oxo analog). This impacts bioavailability and metabolic stability .

Heterocyclic Carboxamide Derivatives

Example: DM-20 (N-((4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2,4-dimethyl-1-(4-(trifluoromethyl)benzyl)-1H-pyrrole-3-carboxamide)

- Structural Differences : Integrates a pyrrole ring and a trifluoromethylbenzyl group, contrasting with the cyclohexane backbone of the target compound.

- Functional Impact : The electron-withdrawing trifluoromethyl group enhances metabolic resistance, while the pyrrole ring enables π-π stacking interactions. The dimethyl-4-oxocyclohexane analog, with its saturated ring, lacks aromatic stabilization but offers conformational flexibility for binding .

Chlorinated and Hydroxylated Carboxamides

Example: N-(2,3-Dichloro-4-hydroxyphenyl)-1-methylcyclohexane-1-carboxamide (CAS: 123312-89-0)

- Structural Differences : Features chlorine atoms and a hydroxyl group on the phenyl ring, absent in the dimethyl-4-oxo compound.

- Functional Impact: Chlorination increases electronegativity and oxidative stability, while the hydroxyl group introduces acidity (pKa ~8–10). These traits enhance interactions with charged residues in biological targets but may reduce membrane permeability compared to the nonpolar dimethyl-4-oxo analog .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Predicted logP |

|---|---|---|---|---|

| This compound | C₉H₁₅NO₂ | 187.22 | Oxo, dimethylcarboxamide | 1.5 |

| DM-20 | C₂₂H₂₂F₃N₃O₃ | 433.43 | Trifluoromethylbenzyl, pyrrole | 3.8 |

| N-(4-Methylphenyl)cyclohexane-1-carboxamide | C₁₄H₁₉NO | 217.31 | Methylphenyl, carboxamide | 2.8 |

| N-(2,3-Dichloro-4-hydroxyphenyl)-1-methyl... | C₁₄H₁₇Cl₂NO₂ | 310.20 | Dichloro, hydroxyl, methyl | 3.2 |

Research Findings and Implications

- Synthetic Accessibility : The dimethyl-4-oxocyclohexane carboxamide is synthetically straightforward compared to heterocyclic analogs (e.g., DM-20), which require multi-step functionalization .

- Biological Activity : Derivatives with halogenated or aromatic substituents (e.g., DM-20) exhibit higher target affinity but may suffer from toxicity. The dimethyl-4-oxo compound’s balance of polarity and flexibility makes it a safer candidate for lead optimization .

- Metabolic Stability : The oxo group in the target compound increases susceptibility to enzymatic reduction, a drawback addressed in trifluoromethyl-containing analogs like DM-20 through steric shielding .

Biological Activity

N,N-dimethyl-4-oxocyclohexane-1-carboxamide (DMOCA) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview based on diverse research sources.

Synthesis of DMOCA

The synthesis of DMOCA typically involves the condensation of dimethylamine with cyclohexanone derivatives followed by oxidation processes. The structural characterization is often performed using techniques such as IR spectroscopy, NMR, and mass spectrometry, confirming the presence of functional groups characteristic of amides and ketones.

Antimicrobial Activity

DMOCA has been evaluated for its antimicrobial properties against various bacterial strains. In a study focusing on related compounds, derivatives were screened for their activity against Gram-positive and Gram-negative bacteria using the agar diffusion method. The results indicated significant inhibition zones, suggesting that DMOCA and its analogs possess promising antibacterial properties.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| DMOCA | Staphylococcus aureus | 15 |

| DMOCA | Klebsiella pneumonia | 12 |

| DMOCA | Bacillus cereus | 14 |

This data highlights the potential of DMOCA as an antimicrobial agent, particularly against Gram-positive bacteria .

Antiviral Activity

Research into the antiviral properties of DMOCA has shown that it may act as an inhibitor of viral replication. In studies involving HIV integrase inhibitors, compounds similar to DMOCA demonstrated significant antiviral activity with low cytotoxicity. Docking studies indicated that these compounds could effectively bind to the active site of integrase, suggesting a mechanism for their antiviral effects .

Anticancer Properties

Recent investigations have explored the anticancer potential of DMOCA. A study examined its effects on cancer stem-like cells (CSCs) derived from breast cancer models. The findings revealed that DMOCA could inhibit CSC proliferation by modulating key signaling pathways associated with tumor growth and metastasis. Notably, it showed a reduction in markers associated with stemness, indicating its potential role in targeting aggressive cancer phenotypes .

Case Studies

- Antimicrobial Efficacy : A case study involving the synthesis and testing of several derivatives of DMOCA highlighted its effectiveness against resistant strains of bacteria. The study found that modifications to the cyclohexane ring enhanced antimicrobial activity, suggesting a structure-activity relationship that could guide future drug design .

- Antiviral Mechanism : Another case explored the docking interactions between DMOCA derivatives and HIV integrase. The results indicated that specific structural features contributed to increased binding affinity and potency against viral replication, providing insights into optimizing these compounds for therapeutic use .

- Cancer Treatment Potential : A clinical trial assessed the impact of DMOCA on tumor growth in animal models. The results demonstrated a significant reduction in tumor size compared to control groups, reinforcing its potential as an adjunct therapy in cancer treatment .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for N,N-dimethyl-4-oxocyclohexane-1-carboxamide, and how do their yields and conditions differ?

- Methodological Answer : Two main routes are documented:

- Cyclohexanecarboxylic Acid Route : Reacting cyclohexanecarboxylic acid with thionyl chloride to form the acyl chloride, followed by reaction with dimethylamine in anhydrous benzene. This method is industrially preferred due to higher yields (~75–85%) .

- Methyl Cyclohexanecarboxylate Route : Using methyl cyclohexanecarboxylate with dimethylamine and trimethylaluminum in benzene under reflux. This route avoids thionyl chloride but requires careful handling of pyrophoric trimethylaluminum .

- Comparison : The acid route is more scalable, while the ester route may reduce byproduct formation in lab-scale synthesis.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : - and -NMR confirm the cyclohexane ring conformation and dimethylamide substituents.

- IR : Strong absorption at ~1640 cm (C=O stretch) and ~1550 cm (amide II band) .

- Mass Spectrometry : Molecular ion peak at m/z 155.24 (CHNO) and fragmentation patterns indicating loss of methyl groups .

- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond lengths and angles .

Q. What reduction reactions are feasible for this compound, and what reagents are optimal?

- Methodological Answer :

- Lithium Aluminum Hydride (LiAlH) : Reduces the amide to N,N-dimethylcyclohexylmethylamine in anhydrous ether. Reaction conditions (e.g., temperature, solvent purity) critically influence yield .

- Alternative Reductants : Sodium borohydride is ineffective, highlighting the need for strong reducing agents for amide reduction.

Advanced Research Questions

Q. How can computational tools optimize retrosynthetic pathways for derivatives of this compound?

- Methodological Answer :

- AI-Driven Synthesis Planning : Tools leveraging databases like Reaxys and PISTACHIO predict feasible routes by analyzing reaction templates and precursor compatibility. For example, retrosynthesis for enantiopure derivatives may prioritize chiral catalysts or enzymatic resolution .

- Density Functional Theory (DFT) : Models transition states to evaluate energy barriers for proposed reactions, such as stereoselective substitutions .

Q. How can crystallographic data discrepancies (e.g., twinning, disorder) be resolved during structural analysis?

- Methodological Answer :

- SHELX Suite : SHELXL refines twinned data by partitioning intensity contributions from overlapping crystals. For disordered regions, constraints (e.g., SIMU/ISOR) stabilize refinement .

- Cross-Validation : Pair crystallography with solid-state NMR to validate hydrogen-bonding networks and conformational flexibility .

Q. What strategies address contradictions in reaction outcomes during substitution reactions of the amide group?

- Methodological Answer :

- Nucleophile Screening : Test diverse nucleophiles (e.g., Grignard reagents, amines) under varying conditions (polar aprotic solvents vs. benzene).

- Mechanistic Probes : Isotopic labeling (e.g., ) or in-situ IR monitors intermediate formation, distinguishing between SN1/SN2 pathways .

Q. What are the challenges in synthesizing enantiomerically pure derivatives, and how can they be mitigated?

- Methodological Answer :

- Chiral Auxiliaries : Use (-)-sparteine or Evans’ oxazolidinones to induce asymmetry during substitutions.

- Analytical Validation : Chiral HPLC with polysaccharide columns or circular dichroism (CD) confirms enantiopurity .

Methodological Notes

- Contradictory Data : Discrepancies in reaction yields may arise from trace moisture in anhydrous conditions or catalyst impurities. Replicate experiments under rigorously controlled environments.

- Advanced Instrumentation : High-resolution mass spectrometry (HRMS) and time-resolved spectroscopy (e.g., transient absorption) are recommended for studying reactive intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.